Metyrapone tartrate

Vue d'ensemble

Description

Le métyrapone tartrate est un composé chimique principalement utilisé dans le diagnostic et le traitement de certains troubles endocriniens, notamment le syndrome de Cushing. Il agit comme un inhibiteur de l'enzyme stéroïde 11-bêta-monooxygénase, qui joue un rôle crucial dans la synthèse du cortisol. En inhibant cette enzyme, le métyrapone tartrate contribue à réduire les niveaux de cortisol dans l'organisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du métyrapone tartrate implique plusieurs étapes, à partir des dérivés de base de la pyridine. Les étapes clés comprennent :

Formation du cycle pyridinique : La première étape implique la formation du cycle pyridinique par une série de réactions de condensation.

Introduction de groupes fonctionnels : Différents groupes fonctionnels sont introduits dans le cycle pyridinique pour obtenir la structure chimique souhaitée. Cela comprend l'ajout de groupes méthyle et hydroxyle.

Purification finale : Le produit final est purifié par cristallisation et autres techniques de purification afin d'obtenir le métyrapone tartrate sous sa forme pure.

Méthodes de production industrielle

La production industrielle du métyrapone tartrate suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse : De grandes quantités de matières premières sont mises en réaction dans des réacteurs industriels dans des conditions contrôlées.

Purification : Le produit brut est purifié en utilisant des techniques de cristallisation et de filtration à l'échelle industrielle.

Contrôle qualité : Le produit final est soumis à des tests rigoureux de contrôle qualité pour garantir sa pureté et son efficacité.

Analyse Des Réactions Chimiques

Key Chemical Reactions and Interactions

-

Inhibition of 11β-Hydroxylase: Metyrapone tartrate is a potent inhibitor of 11β-hydroxylase, an enzyme crucial in the synthesis of cortisol . By inhibiting this enzyme, metyrapone reduces the production of cortisol and corticosterone .

-

Autophagy Activation: this compound acts as an autophagy activator, enhancing the efficiency of the autophagic process by downregulating the mTOR pathway .

-

Interaction with Cytochrome P450: this compound interacts with cytochrome P450 enzymes, including Pseudomonas putida cytochrome P-450 . It can also inhibit cytochrome P450-mediated prostaglandin omega-hydroxylation .

Metabolic Reactions

-

Reduction of Ketone: The major metabolic pathway involves reducing the ketone group in metyrapone to form metyrapol, which is an active alcohol metabolite . This reduction is mediated by an NADPH-dependent enzyme found in the microsomal fraction of rat liver .

-

Glucuronide Conjugation: Both metyrapone and metyrapol undergo conjugation with glucuronide .

Hydrolysis

-

The rate of hydrolysis of Ethylene Dibromide is very slow at 25 degrees C but increases as the pH decreases from 9 to 5 .

-

The rate of hydrolysis at 45 degrees C is several times faster than at 25 degrees C at all three pH's, and the kinetic order approaches one. At 45 degrees C the rate increased with increasing pH .

In Vivo Studies

Animal studies using metyrapone have demonstrated dose-dependent effects on stress-induced corticosterone levels, acquisition performance, and open arm activity .

Applications De Recherche Scientifique

Clinical Applications

1.1. Treatment of Cushing's Syndrome

Metyrapone tartrate is utilized in the management of Cushing's syndrome, a condition characterized by excessive cortisol production. By inhibiting 11β-hydroxylase, metyrapone reduces cortisol levels, alleviating symptoms associated with this disorder. Clinical studies have demonstrated its efficacy in lowering serum cortisol levels and improving patient outcomes .

1.2. Diagnostic Tool for Adrenal Function

Metyrapone is employed as a diagnostic agent to evaluate the hypothalamic-pituitary-adrenal (HPA) axis function. It is particularly useful in assessing adrenal insufficiency by measuring the increase in adrenocorticotropic hormone (ACTH) following metyrapone administration, as the inhibition of cortisol synthesis removes the negative feedback on ACTH secretion .

Psychiatric Applications

2.1. Adjunctive Treatment in Depression

Recent studies have explored the use of metyrapone as an adjunctive treatment for major depressive disorder. A randomized controlled trial indicated that patients receiving metyrapone alongside standard antidepressants exhibited a more rapid response and improved treatment outcomes compared to those receiving placebo . The mechanism is thought to involve modulation of cortisol levels, which are often dysregulated in depression.

Mechanistic Insights

Metyrapone's mechanism of action involves the inhibition of the CYP11B1 enzyme, leading to decreased cortisol production and increased levels of precursor hormones like 11-deoxycortisol. This results in a compensatory rise in ACTH levels due to reduced feedback inhibition . The compound also activates autophagy pathways, which may have implications for metabolic health and neuroprotection .

Research Applications

4.1. Autophagy Research

Recent studies have highlighted metyrapone's role as an autophagy activator, showing that it can enhance autophagic processes in cellular models. This effect is mediated through downregulation of the mTOR pathway, suggesting potential applications in metabolic disorders and neurodegenerative diseases .

Summary Table: Applications of this compound

Case Studies

- Cushing's Syndrome Management : A clinical study involving patients with Cushing's syndrome showed that administration of metyrapone led to significant reductions in serum cortisol levels over a four-week period, with most patients reporting symptomatic relief.

- Major Depression Trial : In a double-blind study involving 63 hospitalized patients with major depression, those treated with metyrapone demonstrated earlier onset of antidepressant effects compared to the placebo group, indicating its potential as an effective adjunct therapy .

Mécanisme D'action

Metyrapone tartrate exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex. By inhibiting this enzyme, this compound reduces cortisol production, leading to increased levels of adrenocorticotropic hormone (ACTH) and 11-deoxycortisol. This mechanism is utilized in both diagnostic and therapeutic applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Kétoconazole : Un autre inhibiteur de la stéroïdogenèse utilisé dans le traitement du syndrome de Cushing.

Mitotane : Utilisé dans le traitement du carcinome surrénalien et a des effets similaires de réduction du cortisol.

Osilodrostat : Un inhibiteur plus récent de la stéroïdogenèse ayant un mécanisme d'action similaire.

Unicité du métyrapone tartrate

Le métyrapone tartrate est unique en raison de son apparition rapide de l'action et de son inhibition spécifique de la stéroïde 11-bêta-monooxygénase. Contrairement à certains autres inhibiteurs, le métyrapone tartrate est principalement utilisé à des fins diagnostiques, ce qui en fait un outil précieux en endocrinologie .

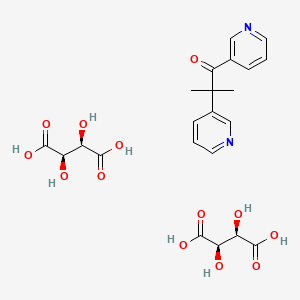

Propriétés

Numéro CAS |

908-35-0 |

|---|---|

Formule moléculaire |

C18H20N2O7 |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C14H14N2O.C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clé InChI |

LHWDMZWPKSLALX-LREBCSMRSA-N |

SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SU-4885; SU4885; SU 4885; Metopirone tartrate; Metyrapone tartrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.